[4-(acetyloxymethyl)-7-hydroxy-7-(methoxymethyl)-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-methylbutanoate
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Overview
Description
[4-(acetyloxymethyl)-7-hydroxy-7-(methoxymethyl)-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-methylbutanoate is a complex organic compound with a unique structure that includes multiple functional groups such as esters, ethers, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(acetyloxymethyl)-7-hydroxy-7-(methoxymethyl)-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-methylbutanoate typically involves multi-step organic reactions. The process begins with the preparation of the core cyclopenta[c]pyran structure, followed by the introduction of the acetyloxymethyl, methoxymethyl, and 3-methylbutanoyloxy groups through esterification and etherification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on cost-effectiveness and environmental sustainability, employing green chemistry principles where possible.
Chemical Reactions Analysis
Types of Reactions
[4-(acetyloxymethyl)-7-hydroxy-7-(methoxymethyl)-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The methoxymethyl and acetyloxymethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester groups may produce primary alcohols.
Scientific Research Applications
Chemistry
In chemistry, [4-(acetyloxymethyl)-7-hydroxy-7-(methoxymethyl)-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-methylbutanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its multiple functional groups make it a versatile tool for investigating biochemical processes.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with various biological targets makes it a promising compound for developing new therapeutics.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [4-(acetyloxymethyl)-7-hydroxy-7-(methoxymethyl)-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
Vanillin acetate: An ester derivative of vanillin used in flavoring and fragrance industries.
Uniqueness
[4-(acetyloxymethyl)-7-hydroxy-7-(methoxymethyl)-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-methylbutanoate is unique due to its combination of multiple functional groups within a single molecule
Properties
Molecular Formula |
C23H34O9 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
[4-(acetyloxymethyl)-7-hydroxy-7-(methoxymethyl)-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-methylbutanoate |
InChI |
InChI=1S/C23H34O9/c1-13(2)7-19(25)31-18-9-17-16(10-29-15(5)24)11-30-22(32-20(26)8-14(3)4)21(17)23(18,27)12-28-6/h9,11,13-14,18,21-22,27H,7-8,10,12H2,1-6H3 |
InChI Key |
PLZXHNBBZHPBIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)OC1C=C2C(C1(COC)O)C(OC=C2COC(=O)C)OC(=O)CC(C)C |
Origin of Product |
United States |
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